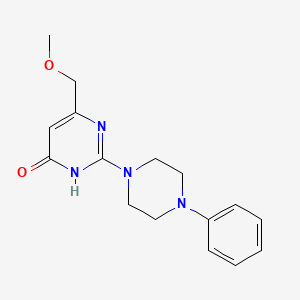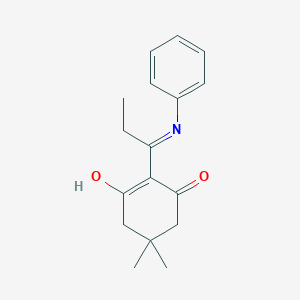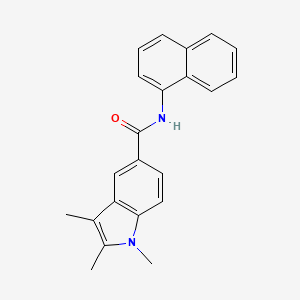![molecular formula C10H12N4S B6069404 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione, also known as THAP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. THAP is a purine derivative that contains a seven-membered azepine ring fused to a purine ring. In
Mécanisme D'action
The mechanism of action of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione is not fully understood, but it is believed to act through multiple pathways. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has antibacterial properties against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in lab experiments is its potential applications in drug discovery and development. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, one limitation of using 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione research. One direction is to further investigate the mechanism of action of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione and its potential applications in drug discovery and development. Another direction is to explore the potential use of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione in vivo.
Méthodes De Synthèse
The synthesis of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione involves the condensation of 2-aminopurine with cyclohexanone in the presence of sulfur and a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione. This synthesis method has been optimized to increase the yield and purity of 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione.
Applications De Recherche Scientifique
7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anticancer, antiviral, and antibacterial properties. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. 7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione has also been studied for its antibacterial properties against Gram-positive bacteria.
Propriétés
IUPAC Name |
1,6,7,8,9,10-hexahydropurino[7,8-a]azepine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c15-10-8-9(11-6-12-10)13-7-4-2-1-3-5-14(7)8/h6H,1-5H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFQFFURCDKQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(N2CC1)C(=S)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methoxymethyl)-2-methyl-6-(2-thienyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6069332.png)

![2-{1-cyclohexyl-4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069344.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6069349.png)
![N,N-diethyl-2-[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethanamine](/img/structure/B6069354.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6069371.png)
![2-[(2-methoxyphenyl)imino]-5-nitrodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6069378.png)
![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
